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Abstract

IND81 is a small molecule belonging to the 2-aminothiazole class of compounds that has
demonstrated significant potential as an antiprion agent. Identified through high-throughput
screening, IND81 effectively reduces the accumulation of the disease-associated misfolded
prion protein (PrPSc), the primary pathogenic agent in prion diseases. This technical guide
provides a comprehensive overview of the chemical structure, properties, and biological activity
of IND81, with a focus on its mechanism of action, pharmacokinetic profile, and the
experimental methodologies used in its evaluation. The information presented is intended to
support further research and development of IND81 and related compounds as potential
therapeutics for fatal neurodegenerative disorders.

Chemical Structure and Properties

IND81, with the CAS number 1426047-52-0, is a 2-aminothiazole derivative. Its chemical
identifiers and properties are summarized below.

Chemical Identifiers
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Identifier Value

(4-methylpyridin-2-yl)(4-(5-(pyridin-2-

UPAC Name yhthiophen-2-yl)thiazol-2-yl)amine

CAS Number 1426047-52-0

Molecular Formula C18H14N4S2

SMILES Cclcenc(Nc2nce(cs2)c2ccc(s2)c2cceecn2)cl

Physicochemical Properties

Quantitative data for the physical properties of IND81, such as melting point, boiling point, and
solubility, are not readily available in the public domain.

Property Value
Molecular Weight 350.46 g/mol
Topological Polar Surface Area (TPSA) 109 A2

logP (Predicted) 4.3

Biological Activity and Mechanism of Action

IND81 is a potent inhibitor of prion replication. Its primary biological activity is the reduction of
the pathogenic, misfolded isoform of the prion protein, PrPSc.

In Vitro Efficacy

In prion-infected mouse neuroblastoma (ScN2a) cells, IND81 has been shown to reduce PrPSc
levels with a half-maximal effective concentration (EC50) of 1.95 uM.

Mechanism of Action

The precise mechanism of action for IND81 and other 2-aminothiazole antiprion compounds is
not fully elucidated; however, experimental evidence suggests that they inhibit the formation of
new PrPSc from the normal cellular prion protein (PrPC).[1] Studies have shown that these
compounds do not appear to act by altering the expression of PrPC or by directly
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disaggregating existing PrPSc.[1] This points towards an interference with the conversion
process itself. The direct molecular target of IND81 has not yet been identified.
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Pharmacokinetics (ADME)

Pharmacokinetic studies of IND81 have been conducted in mice, revealing favorable properties
for a potential therapeutic agent targeting the central nervous system.[2]

Absorption and Distribution

IND8L1 is orally bioavailable and demonstrates the ability to cross the blood-brain barrier, a
critical feature for treating neurodegenerative diseases.[2]

Parameter Value (in mice)

Oral Bioavailability 27-40%

Brain Penetration (AUCbrain/AUCplasma) >1.0
Metabolism

IND81 exhibits moderate stability in liver microsomes. The primary metabolic transformations
observed are ring hydroxylations.[2] It has been determined that IND81 is not a substrate for

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2838138/
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body-img
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20032192/
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20032192/
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20032192/
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the P-glycoprotein (P-gp) transporter, which is an important factor in its ability to accumulate in
the brain.[2]

Parameter Value (in mice)
Liver Microsomal Stability (t1/2) 30 to >60 min
EXcretion

Detailed information on the excretion pathways of IND81 is not currently available.

Synthesis

A specific, detailed synthesis protocol for IND81 has not been published. However, the
synthesis of structurally related 2-aminothiazole derivatives typically proceeds via a Hantzsch
thiazole synthesis, which involves the condensation of an a-haloketone with a thiourea
derivative.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20032192/
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Hantzsch Thiazole
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Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of IND81
and related compounds, based on published literature.[2]

In Vitro PrPSc Reduction Assay

e Cell Line: Scrapie-infected mouse neuroblastoma cells (ScN2a).

o Method: Cells are treated with varying concentrations of the test compound for a specified
period (e.g., 5 days). After treatment, cell lysates are prepared and treated with proteinase K
(PK) to digest PrPC. The remaining PK-resistant PrPSc is then quantified using an enzyme-
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linked immunosorbent assay (ELISA) or Western blotting. The EC50 value is calculated from

the dose-response curve.
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Pharmacokinetic Studies in Mice

e Animal Model: FVB mice.
e Dosing: Single oral gavage or administration in a liquid diet.

o Sample Collection: Blood and brain tissue are collected at various time points post-dosing.
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e Analysis: Plasma and brain homogenates are analyzed for drug concentration using liquid
chromatography-mass spectrometry (LC-MS/MS).

o Parameters Calculated: Area under the curve (AUC), maximum concentration (Cmax), time
to maximum concentration (Tmax), half-life (t1/2), and brain/plasma ratio.

Signaling Pathways

The direct signaling pathway modulated by IND81 that leads to the inhibition of PrPSc
formation is not yet definitively known. Research into the broader field of prion pathogenesis
has identified several cellular pathways that may be relevant. One such pathway is the p38
mitogen-activated protein kinase (MAPKa) signaling cascade, which has been implicated in the
neurotoxic effects of prions. Inhibition of this pathway has been shown to protect cultured
neurons from prion-induced damage. While a direct link between IND81 and the p38 MAPKa
pathway has not been established, it represents a potential area for future investigation into the
downstream effects of inhibiting PrPSc formation.

Toxicology

A comprehensive toxicological profile for IND81 is not publicly available. However, the 2-
aminothiazole scaffold is known to be a "privileged structure” in medicinal chemistry, but it can
also be associated with toxicity.[3] Some 2-aminothiazole derivatives have been shown to
cause adverse effects, and the potential for metabolic activation into reactive metabolites is a
consideration in their development.[3] Further safety and toxicology studies are required to fully
characterize the risk profile of IND81.

Conclusion

IND81 is a promising lead compound in the development of therapeutics for prion diseases. Its
potent in vitro activity, coupled with favorable pharmacokinetic properties, including oral
bioavailability and brain penetration, makes it a valuable candidate for further investigation.
Future research should focus on elucidating its precise mechanism of action and the specific
signaling pathways involved, as well as conducting comprehensive toxicology studies to
establish its safety profile. The development of a detailed synthesis protocol would also be
beneficial for facilitating further research and potential clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

2. Discovery of 2-aminothiazoles as potent antiprion compounds - PubMed
[pubmed.ncbi.nim.nih.gov]

3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [IND81: A Technical Guide to a Novel Antiprion Agent].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13439390#ind81-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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